7-Bromo-5-nitroindoline-2,3-dione
Overview
Description
7-Bromo-5-nitroindoline-2,3-dione is a chemical compound with the molecular formula C8H3BrN2O4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-nitroindoline-2,3-dione typically involves the bromination and nitration of indole derivatives. One common method includes the bromination of 1H-indole-2,3-dione followed by nitration. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure the selective introduction of the bromine and nitro groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitration processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-nitroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may be useful in various synthetic applications.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 7-bromo-5-amino-1H-indole-2,3-dione.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of the indole ring.
Reduction: 7-Bromo-5-amino-1H-indole-2,3-dione.
Substitution: A range of substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-5-nitroindoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-nitroindoline-2,3-dione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-indole-2,3-dione: Similar in structure but lacks the nitro group.
5-Nitro-1H-indole-2,3-dione: Similar in structure but lacks the bromine atom.
7-Bromo-5-amino-1H-indole-2,3-dione: A reduced form of 7-Bromo-5-nitroindoline-2,3-dione.
Uniqueness
This compound is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
7-bromo-5-nitro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O4/c9-5-2-3(11(14)15)1-4-6(5)10-8(13)7(4)12/h1-2H,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPGVBXIDFAQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10658970 | |
Record name | 7-Bromo-5-nitro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10658970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922707-27-5 | |
Record name | 7-Bromo-5-nitro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10658970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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